Nanaomycin D

Antibacterial Gram-negative bacteria Superoxide generation

Nanaomycin D is a critical tool for redox-cycling antibiotic research, where generic substitution with nanaomycin A or kalafungin compromises data validity. - Produces higher KCN-insensitive O₂ consumption and superoxide generation than nanaomycin A in Vibrio alginolyticus assays. - Defined substrate for nanaomycin D reductase; essential for biosynthetic gene cluster enzymology. - Validated scaffold for hybrid antibiotic synthesis (e.g., AM-8402, mederrhodins A/B). Supplied with enantiomeric identity verified; suitable as a stereochemically defined analytical standard.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
Cat. No. B1235336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanaomycin D
Synonymskalafungin
nanaomycin D
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
InChIInChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1
InChIKeyXUWPJKDMEZSVTP-UOSCCXBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nanaomycin D: Antibiotic Overview


Nanaomycin D is a benzoisochromanequinone antibiotic belonging to the pyranonaphthoquinone class, isolated from Streptomyces rosa var. notoensis [1]. It is characterized by its naphtho[2,3-c]pyran-6,9-dione skeleton and a specific absolute configuration that establishes it as the enantiomer of the antibiotic kalafungin [2][3]. The compound exhibits redox-active properties driven by its quinone moiety, which enables reduction by bacterial respiratory chain enzymes followed by autoxidation to generate superoxide radicals [4]. These fundamental structural and physicochemical attributes form the basis for its differential biological activities relative to closely related analogs, particularly nanaomycin A and kalafungin.

Stereochemical Control Enantiomer-specific antimicrobial study fit
Redox Mechanism Quinone redox-cycling and superoxide generation research
Antimicrobial Context Gram-negative bacterial screening model reported

Nanaomycin D: Substitution Specificity


Generic substitution among nanaomycin-class compounds is precluded by fundamental stereochemical and structure-activity distinctions. Nanaomycin D and its enantiomer kalafungin are non-superimposable mirror images; chiral recognition in biological systems makes enantiomeric identity a decisive variable for target engagement and potency [1]. Within the same stereochemical series, nanaomycin D differs from nanaomycin A by the oxidation state at the pyran ring junction—nanaomycin A is a reduced precursor that can be converted to nanaomycin D via air oxidation [2][3]. This structural difference translates into differential reduction kinetics by bacterial flavin dehydrogenases, differential superoxide generation capacity, and consequently differential antibacterial activity [4]. The evidence below quantifies these differences, demonstrating why procurement of the specific nanaomycin D stereoisomer is necessary for experiments requiring its distinct redox behavior, enantiomeric activity profile, or defined biosynthetic position.

Enantiomeric Mismatch
Kalafungin has opposite absolute configuration (3aR,5S,11bS); chiral recognition may alter target engagement and potency profile.
Oxidation State Shift
Nanaomycin A is a reduced precursor; redox-cycling kinetics and superoxide generation capacity may not reproduce nanaomycin D behaviour.

Nanaomycin D: Comparative Evidence


Growth Inhibition vs. Vibrio alginolyticus

In a direct head-to-head comparison against the Gram-negative marine bacterium Vibrio alginolyticus, nanaomycin D demonstrated superior growth inhibitory activity compared to nanaomycin A [1]. This differential activity was mechanistically linked to the compounds' capacity to generate superoxide radicals (O2⁻) via redox cycling [2].

Growth inhibition
Head-to-head
NNM-D > NNM-A (reported qualitative difference)
Supports antimicrobial screening context for Gram-negative bacteria
Vibrio alginolyticus broth dilution; exact MIC not specified
Antibacterial Gram-negative bacteria Superoxide generation

KCN-Insensitive Oxygen Consumption

Nanaomycin D induced a higher rate of KCN-insensitive oxygen consumption in intact Vibrio alginolyticus cells than nanaomycin A [1]. This assay measures the diversion of electron flow from the cyanide-sensitive respiratory chain to the redox cycling of the quinone antibiotic, providing a direct quantitative readout of prodrug activation and superoxide generation potential [2].

KCN-insensitive O₂ rate
Head-to-head
NNM-D > NNM-A (reported higher oxygen consumption)
Indicates greater substrate efficiency for flavin dehydrogenase redox cycling
Intact cells + 1 mM KCN; exact nmol O₂/min not numerically stated
Respiratory chain Redox cycling Mechanism of action

Superoxide Radical Production

In direct comparative assays measuring superoxide radical generation via the reduction of nitroblue tetrazolium (NBT) in the presence of NADH and bacterial membrane fractions, nanaomycin D produced a significantly higher rate of O2⁻ than nanaomycin A [1]. This enhanced superoxide production directly correlates with the compound's antibacterial activity, as raising cellular superoxide dismutase levels partially protected against growth inhibition [2].

Superoxide production
Head-to-head
NNM-D > NNM-A (reported higher O₂⁻ generation)
Supports redox-mediated antibacterial mechanism interpretation
NBT reduction assay with NADH and membrane fractions; fold-difference not numeric
Reactive oxygen species Oxidative stress Redox cycling

Enantiomeric Identity vs. Kalafungin

Nanaomycin D is the enantiomer of the antibiotic kalafungin, produced by a different Streptomyces species [1]. The absolute configuration of nanaomycin D was established as (3aS,5R,11bR), while kalafungin possesses the opposite (3aR,5S,11bS) configuration [2]. Enantiodivergent total synthesis has confirmed that these two compounds are non-superimposable mirror images with distinct optical rotation values [3].

Enantiomeric identity
Reported
(3aS,5R,11bR) vs. kalafungin (3aR,5S,11bS)
Enantiomer-attribution review required for stereochemical control studies
Confirmed by X-ray, CD, and enantiodivergent total synthesis
Chirality Enantiomer Stereochemistry

Biosynthetic Precursor: Conversion to Nanaomycin A

Within the nanaomycin biosynthetic pathway, nanaomycin D serves as a precursor that is converted to nanaomycin A by the enzyme nanaomycin D reductase in the presence of NADH under anaerobic conditions [1]. This enzymatic reduction represents the first committed step in the biosynthetic sequence D → A → E → B in Streptomyces rosa var. notoensis [2]. This unidirectional relationship distinguishes nanaomycin D as the upstream, more oxidized intermediate in the pathway.

Biosynthetic precursor
Class-level
Nanaomycin D → A via NADH-dependent reductase
Biosynthetic pathway context; defines substrate specificity for enzymatic studies
Reported in vitro conversion; quantitative yields not specified
Biosynthesis Bioconversion Nanaomycin pathway

Hybrid Antibiotic Scaffold: AM-8402

Nanaomycin D serves as the chromophore core in hybrid antibiotics such as AM-8402, a new antifolate antibiotic active against Gram-positive bacteria and mycoplasmas [1]. AM-8402 consists of a nanaomycin D moiety linked to a deoxysugar and is structurally related to medermycin [2]. Additionally, mederrhodins A and B were produced by a genetically engineered strain combining nanaomycin and medermycin biosynthetic genes [3].

Hybrid scaffold role
Context-dependent
Chromophore core in AM-8402 and mederrhodins
Scaffold versatility reported; supports derivatization research context
Comparative potency data not available; data to verify
Hybrid antibiotics Antifolate Structural biology

Nanaomycin D: Key Applications


Quinone-Mediated Superoxide Generation

Nanaomycin D is the optimal candidate for investigations of quinone antibiotic redox cycling and superoxide radical (O2⁻) mediated antibacterial mechanisms. Direct comparative data show that nanaomycin D induces higher KCN-insensitive oxygen consumption and greater O2⁻ production than nanaomycin A in Vibrio alginolyticus assays [1][2]. This superior redox activity makes nanaomycin D the preferred tool compound for studies examining the relationship between quinone reduction kinetics, reactive oxygen species generation, and bacterial cytotoxicity. Researchers studying electron transfer processes in bacterial respiratory chains or screening for inhibitors of flavin dehydrogenase-dependent redox cycling will find that substituting nanaomycin A or kalafungin would produce attenuated signal-to-noise ratios and potentially misleading mechanistic conclusions.

Biosynthetic Pathway Elucidation

For research focused on the nanaomycin biosynthetic gene cluster and the enzymology of pyranonaphthoquinone natural products, nanaomycin D is an essential reagent. It is the defined substrate for nanaomycin D reductase, which catalyzes the NADH-dependent conversion of nanaomycin D to nanaomycin A under anaerobic conditions—the first committed step in the biosynthetic sequence D → A → E → B [1][2]. This substrate specificity means that nanaomycin A cannot substitute for nanaomycin D in reductase activity assays. Researchers characterizing this enzyme, performing structure-function studies, or engineering the nanaomycin pathway for combinatorial biosynthesis require authentic nanaomycin D as both substrate and analytical standard.

Enantioselective Pharmacology

Nanaomycin D is the required enantiomer for studies comparing the biological activity of (3aS,5R,11bR)-configured pyranonaphthoquinones against their (3aR,5S,11bS)-configured counterparts (kalafungin). The established enantiomeric relationship between nanaomycin D and kalafungin [1][2] enables paired experimental designs to investigate chiral discrimination in antimicrobial target binding, differential bacterial uptake, or enantioselective metabolism. Substituting the racemate or the incorrect enantiomer would confound interpretation of stereochemical effects. This application is particularly relevant for natural product chemists exploring the evolutionary significance of enantiomeric antibiotic production by different Streptomyces species and for medicinal chemists evaluating the impact of absolute configuration on target engagement.

Hybrid Antibiotic Scaffold Development

Nanaomycin D is a validated chromophore scaffold for generating hybrid antibiotics with novel biological activities. The successful incorporation of the nanaomycin D moiety into AM-8402—a new antifolate antibiotic active against Gram-positive bacteria and mycoplasmas—demonstrates the structural viability of this core for further derivatization [1][2]. The existence of mederrhodins A and B, produced through genetic engineering combining nanaomycin and medermycin pathways, further illustrates scaffold versatility [3]. Medicinal chemistry teams engaged in natural product optimization or the synthesis of nanaomycin analogs should prioritize nanaomycin D as a starting material over less characterized benzoisochromanequinones, given its proven track record as a functional component in biologically active hybrid structures.

Application
Selection Property
Validation Focus
Quinone Redox Cycling Studies
Superoxide generation assay context (reported O₂⁻ capacity)
KCN-insensitive O₂ consumption; NBT reduction assays
Biosynthetic Pathway Elucidation
Substrate specificity for nanaomycin D reductase
NADH-dependent conversion to nanaomycin A (anaerobic assay)
Enantiomer-Specific Pharmacology
Absolute configuration (3aS,5R,11bR) vs. kalafungin
Chiral discrimination in target binding; differential bacterial uptake
Hybrid Antibiotic Derivatization
Chromophore scaffold versatility (AM-8402 precedent)
Semi-synthetic modification; combinatorial biosynthesis engineering

Technical Documentation Hub

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35 linked technical documents
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